molecular formula C18H14ClNO B1393573 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-62-9

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393573
CAS No.: 1160264-62-9
M. Wt: 295.8 g/mol
InChI Key: PDJXZRUCYWAIPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and avoid the use of hazardous acids or bases.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, and nano ZnO as catalysts . Reaction conditions vary depending on the desired product but often involve mild temperatures and solvent-free environments.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and material science .

Scientific Research Applications

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research and potential therapeutic uses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)quinoline-4-carbonyl chloride
  • 2-(4-Phenyl)quinoline-4-carbonyl chloride
  • 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride

Uniqueness

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride is unique due to its specific ethyl group substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-2-12-7-9-13(10-8-12)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJXZRUCYWAIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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